N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Coupling Reaction: The brominated indole is then coupled with the thiadiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives of the thiadiazole ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine atom on the indole ring.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of bromine on the indole ring.
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is unique due to the presence of both the thiadiazole and brominated indole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H15BrN4OS |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H15BrN4OS/c20-15-7-6-14-8-9-24(16(14)11-15)12-17(25)21-19-23-22-18(26-19)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,23,25) |
InChI Key |
CYAZXGREVVDXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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